[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with distinctive structural features that enable a variety of applications across chemical, biological, and industrial fields. Its synthesis and reactions have been subjects of significant interest due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: : Starting from precursors like 1,4-diketones, cyclization can be induced under acidic or basic conditions to form the pyrrolidine ring.
Introduction of the Amino Group: : This involves the reaction of the intermediate compound with an amine source under appropriate conditions.
Incorporation of the Cyclopropyl Group: : Cyclopropyl groups can be introduced using reagents like cyclopropyl bromide in a substitution reaction.
Attachment of the Carbamic Acid tert-Butyl Ester: : This is typically achieved via reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial methods often involve streamlining these processes to increase yield and reduce costs:
Optimization of Reaction Conditions: : High-throughput screening to determine the best temperatures, pressures, and solvents.
Use of Catalysts: : Utilizing catalysts to speed up reactions and improve product purity.
Continuous Flow Chemistry: : Implementing continuous flow reactors for better scalability and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo several types of chemical reactions, such as:
Oxidation: : Typically using reagents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: : Using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nitriles under appropriate conditions.
Oxidation Products: : Oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: : Reduced forms of the ester or amine groups.
Substitution Products: : Varied compounds based on the substituents introduced.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: : Used in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalytic systems for organic reactions.
Drug Design: : Investigated for potential pharmacological activities.
Enzyme Inhibition: : Potential inhibitor of specific enzymes.
Therapeutic Agents: : Explored for its potential use in treating various conditions due to its unique chemical properties.
Materials Science: : Employed in the development of new materials with specific properties.
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with molecular targets in biological systems. It primarily:
Binds to Enzymes: : Modifying their activity.
Interacts with Cellular Receptors: : Affecting signal transduction pathways.
Alters Cellular Processes: : Depending on its specific molecular structure.
Comparison with Similar Compounds
Similar Compounds:
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Slightly different position of the amino group.
[1-(3-Amino-propyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Variation in the carbon chain length.
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Hydroxyl group instead of an amino group.
Unique Features:
This compound holds a promising place in the world of chemistry and beyond, thanks to its multifaceted nature and the wide array of reactions and applications it supports.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(13-4-5-13)11-12-6-8-17(10-12)9-7-16/h12-13H,4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZCULGXLAITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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